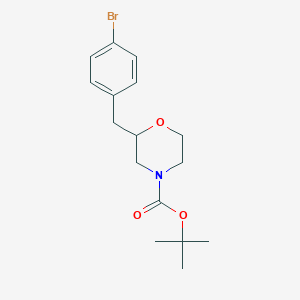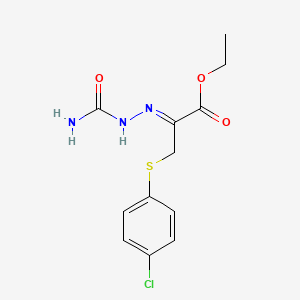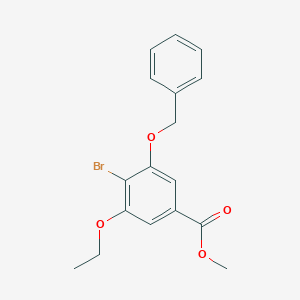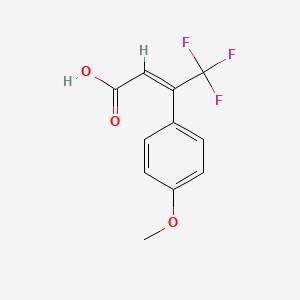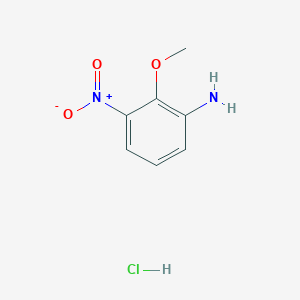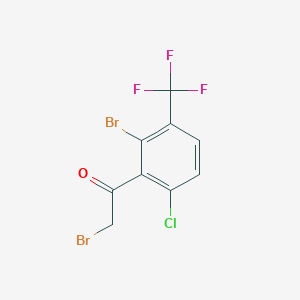
Dimethylanaline-PEG4-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylanaline-PEG4-acid is a compound that features a carboxylic acid and a methylaniline group. It is a short polyethylene glycol (PEG) linker, which is often used in various chemical and biological applications due to its unique properties. The compound has a molecular formula of C22H36N2O7 and a molecular weight of 440.5.
准备方法
Synthetic Routes and Reaction Conditions
Dimethylanaline-PEG4-acid is synthesized through a series of chemical reactions that involve the introduction of the PEG linker and the methylaniline group. The synthetic route typically involves the following steps:
Formation of PEG Linker: The PEG linker is synthesized by reacting ethylene oxide with a suitable initiator, such as methanol or ethylene glycol, under controlled conditions.
Introduction of Methylaniline Group: The methylaniline group is introduced by reacting the PEG linker with N-methylaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of Carboxylic Acid Group: The carboxylic acid group is introduced by reacting the intermediate product with a suitable carboxylating agent, such as succinic anhydride or glutaric anhydride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Continuous Flow Synthesis: The reactants are continuously fed into a reactor, where the reactions take place under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as column chromatography, recrystallization, or distillation to remove impurities and obtain the desired compound with high purity.
化学反应分析
Types of Reactions
Dimethylanaline-PEG4-acid undergoes various chemical reactions, including:
Oxidation: The methylaniline group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Substitution: The methylaniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols or aldehydes (reduction), and substituted methylaniline derivatives (substitution).
科学研究应用
Dimethylanaline-PEG4-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a PEG linker in the synthesis of various compounds, including polymers, dendrimers, and conjugates.
Biology: It is used in the modification of biomolecules, such as proteins, peptides, and nucleic acids, to improve their solubility, stability, and bioavailability.
Medicine: It is used in drug delivery systems to enhance the pharmacokinetics and pharmacodynamics of therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of Dimethylanaline-PEG4-acid involves its ability to modify the properties of biomolecules and other compounds through PEGylation. PEGylation refers to the covalent attachment of PEG chains to molecules, which can improve their solubility, stability, and bioavailability. The methylaniline group can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form amide bonds with amines, allowing for the conjugation of the compound to various biomolecules.
相似化合物的比较
Dimethylanaline-PEG4-acid can be compared with other similar compounds, such as:
Dimethylanaline-PEG2-acid: This compound has a shorter PEG linker, which may result in different solubility and stability properties.
Dimethylanaline-PEG6-acid: This compound has a longer PEG linker, which may enhance its solubility and stability compared to this compound.
Methylaniline-PEG4-acid: This compound lacks the second methyl group on the aniline, which may affect its reactivity and interaction with molecular targets.
This compound is unique due to its specific combination of functional groups and PEG linker length, which provides a balance of solubility, stability, and reactivity for various applications.
属性
分子式 |
C22H36N2O7 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[4-(N-methylanilino)butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H36N2O7/c1-24(20-6-3-2-4-7-20)11-5-8-21(25)23-10-13-29-15-17-31-19-18-30-16-14-28-12-9-22(26)27/h2-4,6-7H,5,8-19H2,1H3,(H,23,25)(H,26,27) |
InChI 键 |
VIYAUCXSYISJRB-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCC(=O)NCCOCCOCCOCCOCCC(=O)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)

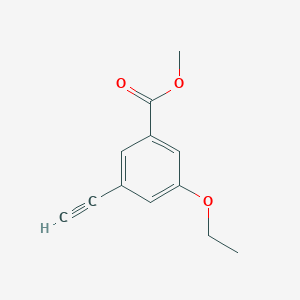
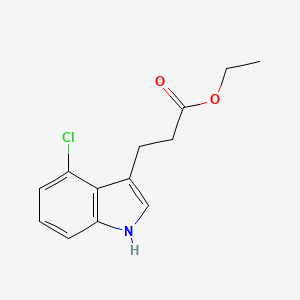
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
